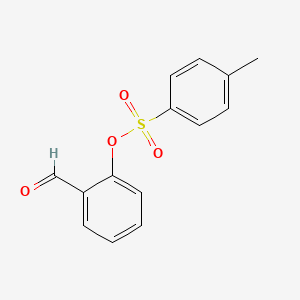

3-Iodo-2-methylbenzhydrazide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "3-Iodo-2-methylbenzhydrazide" is not directly mentioned in the provided papers. However, the papers do discuss various hydrazone compounds and their synthesis, characterization, and potential applications. Hydrazone compounds are a class of organic compounds that typically contain a functional group with the formula R1R2C=NNH2. They are often used as precursors for the synthesis of heterocyclic compounds and can form complexes with various metals .

Synthesis Analysis

The synthesis of hydrazone compounds is well-documented in the literature. For instance, 2-hydroxybenzhydrazide was synthesized using methyl salicylate and hydrazine hydrate in a solvent-free environment under ultrasonic conditions, which is an example of green chemistry . Similarly, aminobenzhydrazide was used as a precursor for the preparation of new heterocyclic compounds and Schiff bases, demonstrating the versatility of hydrazide compounds in synthetic chemistry .

Molecular Structure Analysis

The molecular structures of hydrazone compounds and their metal complexes have been determined using techniques such as single-crystal X-ray diffraction. For example, the crystal structures of two new hydrazone compounds were resolved, revealing their geometric configurations and how molecules are linked through hydrogen bonds . Additionally, the structure of a cadmium complex with a tetramine ligand was elucidated, showing a five-coordinate geometry for the metal atom .

Chemical Reactions Analysis

Hydrazone compounds can react with various metal salts to form complexes. The reaction of 2-benzoylpyridine-3-methoxybenzhydrazone with copper salts yielded copper(II) complexes with halogen/azide bridged box dimers . These reactions are significant as they can alter the physical and chemical properties of the resulting complexes, which can be exploited for various applications, such as catalysis and antimicrobial activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of hydrazone compounds and their metal complexes have been characterized using a range of techniques. For instance, the transition metal complexes of 3-methoxysalicylaldehyde-2-aminobenzhydrazone were characterized by spectroscopic, thermal, and other physicochemical methods . The metal complexes generally exhibited better antibacterial and antifungal activity than the free ligand, with the Cu(II) complex showing the highest activity . The nickel(II) procatalysts derived from a series of benzhydryl-N-phenyliminoacenaphthylenylidene compounds exhibited very high activity for the polymerization of ethylene .

Applications De Recherche Scientifique

1. Antioxidant and Antibacterial Activities

- Summary of Application : Benzamide compounds, which include 3-Iodo-2-methylbenzhydrazide, have been found to exhibit antioxidant and antibacterial activities . These compounds were synthesized from 2,3-dimethoxybenzoic acid or 3-acetoxy-2-methylbenzoic acid and amine derivatives .

- Methods of Application : The compounds were synthesized using TEA as a base and THF as a solvent. The antioxidant activity of the compounds was determined by total antioxidant, free radical scavenging, and metal chelating activity .

- Results or Outcomes : Some of the synthesized compounds showed more effective total antioxidant, free radical scavenging, and metal chelating activity compared with standards .

2. Glucose Electrooxidation

- Summary of Application : The compound 3-iodo-2-(aryl/alkyl)benzo[b]thiophene, which is related to 3-Iodo-2-methylbenzhydrazide, has been used as an anode catalyst for glucose electro-oxidation .

- Methods of Application : The compound was synthesized via Pd-catalyzed Sonogashira cross-coupling reaction and electrophilic cyclization reaction .

- Results or Outcomes : The Pd@4A catalyst exhibits the highest catalytic activity with 0.527 mA/cm^2 current density .

3. Synthesis of 2-unsubstitued 2H-azirines

- Summary of Application : A novel hypervalent iodine(III/V) oxidant, which can be derived from 3-Iodo-2-methylbenzhydrazide, can be applied to the synthesis of 2-unsubstitued 2H-azirines .

- Methods of Application : The specific methods of application are not provided in the source .

- Results or Outcomes : The specific results or outcomes are not provided in the source .

4. Solid-state NMR Spectroscopy

- Summary of Application : Solid-state NMR has been applied to a series of Barluenga-type iodine(I) complexes, which can be synthesized from compounds like 3-Iodo-2-methylbenzhydrazide .

- Methods of Application : The complexes can be synthesized from their respective silver(I) analogues via Ag+ to X+ (X=Br, I) cation exchange .

- Results or Outcomes : The stability of the complexes is proportional to the size of the halogen atom, such that I>Br>Cl .

5. Glucose Electrooxidation

- Summary of Application : The compound 3-iodo-2-(aryl/alkyl)benzo[b]thiophene, which is related to 3-Iodo-2-methylbenzhydrazide, has been used as an anode catalyst for glucose electro-oxidation .

- Methods of Application : The compound was synthesized via Pd-catalyzed Sonogashira cross-coupling reaction and electrophilic cyclization reaction .

- Results or Outcomes : The Pd@4A catalyst exhibits the highest catalytic activity with 0.527 mA/cm^2 current density .

4. Solid-state NMR Spectroscopy

- Summary of Application : Solid-state NMR has been applied to a series of Barluenga-type iodine(I) complexes, which can be synthesized from compounds like 3-Iodo-2-methylbenzhydrazide .

- Methods of Application : The complexes can be synthesized from their respective silver(I) analogues via Ag+ to X+ (X=Br, I) cation exchange .

- Results or Outcomes : The stability of the complexes is proportional to the size of the halogen atom, such that I>Br>Cl .

5. Glucose Electrooxidation

- Summary of Application : The compound 3-iodo-2-(aryl/alkyl)benzo[b]thiophene, which is related to 3-Iodo-2-methylbenzhydrazide, has been used as an anode catalyst for glucose electro-oxidation .

- Methods of Application : The compound was synthesized via Pd-catalyzed Sonogashira cross-coupling reaction and electrophilic cyclization reaction .

- Results or Outcomes : The Pd@4A catalyst exhibits the highest catalytic activity with 0.527 mA/cm^2 current density .

Propriétés

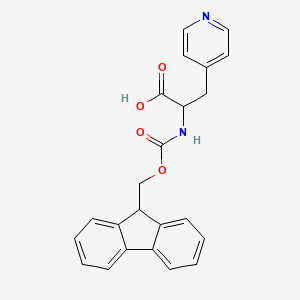

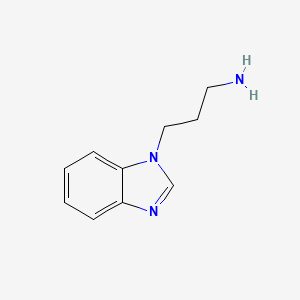

IUPAC Name |

3-iodo-2-methylbenzohydrazide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9IN2O/c1-5-6(8(12)11-10)3-2-4-7(5)9/h2-4H,10H2,1H3,(H,11,12) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HHUGGRNOAQCXPD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1I)C(=O)NN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IN2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.07 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Iodo-2-methylbenzohydrazide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2,6-dichlorophenyl)methyl]piperidine-4-carboxylic Acid](/img/structure/B1308218.png)

![1-Isopropyl-1H-benzo[d][1,3]oxazine-2,4-dione](/img/structure/B1308233.png)

![2-Ethoxy-5-[(4-ethylpiperazino)sulfonyl]nicotinic acid](/img/structure/B1308253.png)